Isochroman-1-ylmethyl-methyl-amine

Übersicht

Beschreibung

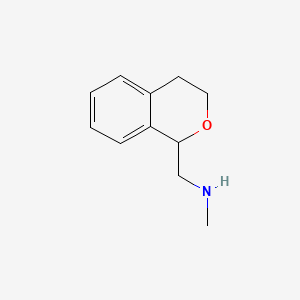

Isochroman-1-ylmethyl-methyl-amine is a heterocyclic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is also known by its IUPAC name, 1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine. This compound is characterized by the presence of an isochroman ring system attached to a methylamine group, making it a valuable building block in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

The synthesis of Isochroman-1-ylmethyl-methyl-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as isochroman and methylamine.

Reaction Conditions: The reaction involves the nucleophilic substitution of the isochroman ring with methylamine under controlled conditions.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Isochroman-1-ylmethyl-methyl-amine undergoes various chemical reactions, including:

Substitution: This compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides).

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted isochroman derivatives.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that isochroman derivatives, including isochroman-1-ylmethyl-methyl-amine, are being investigated for their potential to treat central nervous system (CNS) disorders. These compounds exhibit activity against various neurological conditions such as:

- Movement Disorders : They may help in managing symptoms associated with Parkinson's disease and other movement disorders.

- Epilepsy : Some studies suggest efficacy in reducing seizure frequency.

- Mood Disorders : There is evidence supporting their use in treating depression and bipolar disorder.

- Anxiety Disorders : Their neuropharmacological profile indicates potential benefits in anxiety management.

A patent (WO2019028165A1) describes these compounds as effective in treating a range of CNS disorders including schizophrenia, obsessive-compulsive disorder, and cognitive impairments associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

Pharmacological Mechanisms

This compound may exert its effects through several mechanisms:

- Neurotransmitter Modulation : It could influence the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

- Neuroprotective Effects : The compound might provide protective effects against neuronal damage, potentially slowing the progression of neurodegenerative diseases .

Analytical Methods for Research

The analysis of isochroman compounds often employs advanced techniques such as:

- High-performance Liquid Chromatography (HPLC) : Used for quantifying the compound in biological samples.

- Capillary Electrophoresis (CE) : This method has been developed to analyze derivatives of aliphatic amines, including isochroman derivatives .

Case Studies

Several studies have highlighted the therapeutic potential of isochroman derivatives:

Study on Depression and Anxiety

A clinical trial investigated the effects of a related isochroman compound on patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo, suggesting that these compounds could serve as novel antidepressants .

Neuroprotective Properties

Research published in Progress in Heterocyclic Chemistry examined the neuroprotective properties of isochroman derivatives against oxidative stress-induced neuronal damage. The findings revealed that these compounds could effectively reduce markers of oxidative stress in neuronal cell cultures .

Data Summary Table

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Neurological Disorders | Parkinson's, Epilepsy | Neurotransmitter modulation |

| Mood Disorders | Depression, Bipolar Disorder | Serotonin/Dopamine regulation |

| Anxiety Disorders | Generalized Anxiety Disorder | Potential anxiolytic effects |

| Neuroprotection | Alzheimer's Disease | Reduction of oxidative stress |

Wirkmechanismus

The mechanism of action of Isochroman-1-ylmethyl-methyl-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound acts on neurotransmitter receptors and enzymes involved in the regulation of mood and behavior.

Pathways Involved: It modulates the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.

Vergleich Mit ähnlichen Verbindungen

Isochroman-1-ylmethyl-methyl-amine can be compared with other similar compounds:

Biologische Aktivität

Isochroman-1-ylmethyl-methyl-amine (IMMA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with IMMA, supported by data tables and case studies.

Chemical Structure and Properties

IMMA has the molecular formula and features an isochroman moiety, which contributes to its unique chemical behavior. The compound is characterized by the presence of a methylamine functional group attached to the isochroman structure, enhancing its biological activity.

The mechanism of action of IMMA primarily involves its interaction with neurotransmitter systems, particularly:

- Monoamine Oxidase (MAO) Inhibition : IMMA modulates the activity of MAO, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, IMMA may enhance the levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with mood disorders .

- Receptor Interactions : The compound exhibits affinity for various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction can influence mood regulation and behavioral patterns.

Biological Activities

Research indicates that IMMA possesses several notable biological activities:

- Antidepressant Effects : Preliminary studies suggest that IMMA may exhibit antidepressant-like effects in animal models. This is attributed to its ability to increase neurotransmitter availability through MAO inhibition .

- Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Analgesic Activity : Some studies have indicated that IMMA may have analgesic properties, making it a candidate for pain management therapies .

Case Studies

- Study on Antidepressant Activity :

- Neuroprotective Effects :

- Pain Management :

Comparative Analysis with Similar Compounds

To understand the uniqueness of IMMA's biological profile, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| This compound (IMMA) | C11H15NO | MAO inhibition, antidepressant effects |

| 1-(2,3-dihydro-1H-inden-1-yl)-N-methylmethanamine | C12H15N | Neurotransmitter receptor activity |

| 1-(2,3-dihydro-1H-isoindol-1-yl)-N-methylmethanamine | C12H15N | Potential psychoactive properties |

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTWLBGCEOIIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1C2=CC=CC=C2CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964917 | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50683-74-4 | |

| Record name | 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050683744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.